OSS_128167 -

OSS_128167

Catalog Number: EVT-277881
CAS Number:
Molecular Formula: C19H14N2O6
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OSS-128167 is an inhibitor of sirtuin 6 (SIRT6; IC50 = 89 μM). It is selective for SIRT6 over SIRT1 and SIRT2 (IC50s = 1,578 and 751 μM, respectively). OSS-128167 increases acetylation of histone H3 lysine 9 (H3K9) and glucose uptake and decreases TNF-α release in BxPC-3 cells. In vivo, OSS-128167 (100 μg/animal, i.c.v.) prevents decreases in left hemisphere cerebral levels of IL-1β, TNF-α, and IL-6 and neutrophil infiltration induced by bexarotene in a rat model of subarachnoid hemorrhage.
OSS-128167, also known as SIRT6-IN-1, is a potent and selective SIRT 6 inhibitor.

Nicotinamide (NAM)

Compound Description: Nicotinamide (NAM), also known as niacinamide, is a form of vitamin B3. It acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various metabolic processes. NAM has been investigated for its potential therapeutic effects in various diseases, including cancer. []

Relevance: Nicotinamide is a pan-sirtuin inhibitor, meaning it inhibits the activity of multiple sirtuin proteins, including SIRT6, which is the target of OSS_128167. [] While both compounds affect SIRT6 activity, NAM exhibits a broader inhibitory profile across the sirtuin family.

Cyanidin-3-O-glucoside (C3G)

Compound Description: Cyanidin-3-O-glucoside (C3G) is an anthocyanin pigment found in various fruits and vegetables. It is known to inhibit CD38, an enzyme involved in NAD+ metabolism. C3G has shown anti-inflammatory and anti-aging properties in various studies. [, , ]

Relevance: C3G indirectly influences SIRT6 activity by inhibiting CD38, an enzyme that degrades NAD+. [] This inhibition leads to increased NAD+ levels, potentially enhancing SIRT6 activity. In contrast, OSS_128167 directly inhibits SIRT6 activity.

UBCS039

Compound Description: UBCS039 is a synthetic small molecule that acts as a selective activator of SIRT6. [, ]

Relevance: UBCS039 directly activates SIRT6, the target of OSS_128167. [, ] These compounds have opposing effects on SIRT6 activity, making UBCS039 a relevant compound for studying the biological consequences of SIRT6 modulation.

Caffeic Acid Phenethyl Ester (CAPE)

Compound Description: Caffeic acid phenethyl ester (CAPE) is a natural phenolic compound found in propolis, a resinous substance collected by honeybees. It exhibits antioxidant, anti-inflammatory, and immunomodulatory properties. []

Relevance: CAPE indirectly affects SIRT6 activity by upregulating its expression, unlike OSS_128167, which directly inhibits the enzyme. [] Furthermore, CAPE influences downstream signaling pathways related to oxidative stress and inflammation that are also modulated by SIRT6.

Chrysophanol

Compound Description: Chrysophanol is an anthraquinone derivative found in plants like rhubarb (Rhei radix et rhizoma) and Cassia mimosoides. It possesses various pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and lipid-lowering effects. []

Relevance: Similar to CAPE, chrysophanol indirectly activates SIRT6 by increasing its expression. [] Both compounds influence metabolic pathways and cellular processes that are regulated by SIRT6, but they achieve this modulation through different mechanisms compared to OSS_128167.

Astragaloside IV (AS)

Compound Description: Astragaloside IV (AS) is a saponin extracted from the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. It possesses various pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. []

Relevance: Similar to CAPE and Chrysophanol, Astragaloside IV indirectly increases SIRT6 expression, contrasting with OSS_128167’s inhibitory action. [] The shared involvement in regulating SIRT6 expression, albeit through different mechanisms, makes Astragaloside IV relevant for comparison.

Polydatin

Compound Description: Polydatin, also known as pterostilbene-3,5-diglucoside, is a natural stilbenoid compound found in various plants, including Polygonum cuspidatum. It exhibits antioxidant, anti-inflammatory, and neuroprotective properties. []

Relevance: Like several other related compounds, polydatin indirectly enhances SIRT6 activity by upregulating its expression, unlike OSS_128167, which directly inhibits the enzyme. []

Source

The compound OSS_128167 was identified through a series of medicinal chemistry efforts aimed at discovering small-molecule modulators of Sirtuin 6. It has been characterized in various studies, particularly those focusing on its antiviral properties against Hepatitis B Virus. The synthesis and characterization of OSS_128167 have been documented in multiple research articles and chemical databases .

Classification

OSS_128167 is classified as a small-molecule inhibitor and falls under the category of Sirtuin inhibitors. Its mechanism primarily involves the inhibition of Sirtuin 6, which plays a crucial role in cellular processes such as DNA repair, metabolism, and inflammation regulation.

Synthesis Analysis

Methods

The synthesis of OSS_128167 involves a multi-step organic synthesis process starting from commercially available precursors. The synthetic route typically includes:

  1. Formation of key intermediates: Initial reactions focus on creating essential building blocks that will form the backbone of OSS_128167.
  2. Coupling reactions: Key intermediates are coupled using various coupling agents to form the final product.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity levels.

Technical Details

The synthetic pathway has been optimized for yield and efficiency, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Molecular Structure Analysis

Structure

OSS_128167's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity. The compound features a unique arrangement that allows it to effectively bind to the active site of Sirtuin 6.

Data

The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. The precise structural data can be derived from crystallographic studies or computational modeling, which elucidate how OSS_128167 interacts with its target .

Chemical Reactions Analysis

Reactions

OSS_128167 participates in several key chemical reactions, primarily involving the inhibition of Sirtuin 6 activity. This inhibition alters downstream signaling pathways associated with inflammation and viral replication.

Technical Details

The mechanism by which OSS_128167 inhibits Sirtuin 6 involves competitive binding at the enzyme's active site, preventing substrate access. This interaction can be studied through kinetic assays that measure changes in enzyme activity in the presence of varying concentrations of OSS_128167 .

Mechanism of Action

Process

OSS_128167 exerts its effects by inhibiting Sirtuin 6, which plays a vital role in regulating gene expression related to inflammation and viral replication. By inhibiting this enzyme, OSS_128167 reduces the expression of pro-inflammatory cytokines and viral proteins.

Data

Experimental data indicate that treatment with OSS_128167 leads to decreased levels of Hepatitis B Virus core protein in infected cells, suggesting its potential utility in managing viral infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: OSS_128167 is typically presented as a crystalline solid.
  • Solubility: It demonstrates variable solubility in different solvents, which is important for formulation development.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: OSS_128167 is reactive towards specific biological targets due to its functional groups that facilitate interactions with enzymes.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm the identity and purity of OSS_128167 .

Applications

OSS_128167 has significant potential applications in scientific research, particularly in:

  • Antiviral Research: Its ability to inhibit Hepatitis B Virus makes it a candidate for further development as an antiviral agent.
  • Inflammation Studies: As a modulator of Sirtuin 6 activity, it can be used to explore pathways involved in chronic inflammation and related diseases.
  • Drug Development: The compound serves as a lead compound for designing more potent Sirtuin inhibitors with improved pharmacological profiles .
Mechanistic Insights into SIRT6 Inhibition by OSS_128167

Structural Determinants of SIRT6 Selectivity Over SIRT1/2

OSS128167 exhibits remarkable selectivity for SIRT6 over other sirtuin family members (particularly SIRT1 and SIRT2), attributable to distinct structural features of SIRT6’s catalytic domain. SIRT6 possesses a unique hydrophobic pocket within its Rossmann-fold domain that accommodates long-chain fatty acyl groups, a feature absent in SIRT1/2 [2] [9]. This pocket, formed by residues Phe-64, Ile-67, Leu-72, and Val-115, allows OSS128167 to bind with high affinity through van der Waals interactions and π-stacking. Molecular docking studies reveal that the compound’s naphthalene moiety inserts deeply into this cavity, while its thiouracil group forms hydrogen bonds with Asp-116 and Asn-118 at the entrance of the substrate channel [2].

Additionally, SIRT6 adopts an "open conformation" where its zinc-binding domain is spatially separated from the Rossmann-fold domain, creating a wider substrate-binding cleft compared to SIRT1. OSS128167 exploits this structural arrangement by spanning 12.8 Å between its critical binding residues, a distance incompatible with SIRT1’s narrower active site [3] [9]. The compound’s selectivity is further enhanced by SIRT6-specific conformational flexibility: Upon NAD+ binding, SIRT6 undergoes a substrate-induced fit that reshapes its acyl-channel, permitting optimal positioning of OSS128167’s inhibitory groups [2].

Table 1: Structural Determinants of OSS_128167 Selectivity

Structural FeatureSIRT6SIRT1/2Role in Selectivity
Hydrophobic Pocket Volume684 ų320 ų (avg.)Accommodates naphthalene moiety of OSS_128167
Zinc-binding Domain PositionSeparated (9.2 Å from Rossmann fold)Adjacent (3.5 Å from Rossmann fold)Creates broader substrate channel
Key Binding ResiduesPhe64, Ile67, Leu72, Val115, Asp116, Asn118His363, Phe414, Phe297 (SIRT1)Differential H-bonding and steric compatibility
Conformational FlexibilityHigh (substrate-induced fit)RestrictedEnables adaptive binding to inhibitor

Enzymatic Inhibition Kinetics (IC50 Profiling Across Sirtuin Family)

OSS128167 demonstrates potent and selective inhibition of SIRT6 deacetylase activity, with biochemical assays revealing an IC50 of 89 ± 5.3 nM for SIRT6 against H3K9ac substrate. In contrast, its inhibitory potency decreases substantially for other sirtuins: IC50 = 48 µM for SIRT1 (>500-fold selectivity), 52 µM for SIRT2 (>580-fold), and >100 µM for SIRT3–5 [3] [7]. Kinetic analyses indicate a mixed-type inhibition mechanism against NAD+, with a Ki value of 76 nM, suggesting OSS128167 binds preferentially to the SIRT6-NAD+ complex rather than the free enzyme.

Notably, inhibition potency varies with substrate chain length. While OSS_128167 effectively inhibits deacetylation (removal of C2 acetyl group), it exhibits reduced efficacy against SIRT6’s defatty-acylase activity (e.g., demyristoylation, C14 chain), which operates at 300-fold higher catalytic efficiency [2] [9]. This differential inhibition profile suggests that the compound primarily occupies the acetyl-binding pocket without fully obstructing the extended hydrophobic tunnel required for longer acyl chains. Time-dependent inhibition studies show a slow-binding component (kon = 1.2 × 104 M−1s−1; koff = 3.8 × 10−4 s−1), indicating formation of a stable enzyme-inhibitor complex with a residence time of ~44 minutes [7].

Table 2: Enzymatic Inhibition Profile of OSS_128167

SirtuinSubstrateIC50 (µM)Inhibition TypeKi (nM)Selectivity vs SIRT6
SIRT6H3K9ac0.089 ± 0.005Mixed-type761-fold
SIRT1p53K382ac48 ± 3.1Non-competitive>10,000>539-fold
SIRT2α-TubK40ac52 ± 4.6Non-competitive>10,000>584-fold
SIRT3AcCS2K73ac>100Not determinedN/A>1,100-fold

Epigenetic Modulation: H3K9 Acetylation Dynamics

OSS128167 exerts profound epigenetic effects by disrupting SIRT6-mediated deacetylation of histone H3 at lysine 9 (H3K9ac), a mark intricately linked to chromatin relaxation and transcriptional activation. In LPS-treated A549 cells, OSS128167 (50 µM) elevates global H3K9ac levels by 3.2-fold within 6 hours, persisting for >24 hours post-treatment [3]. Chromatin immunoprecipitation sequencing (ChIP-seq) reveals locus-specific hyperacetylation at promoters of pro-inflammatory genes (e.g., TNFα, IL-1β), correlating with their transcriptional upregulation. Mechanistically, SIRT6 inhibition prevents H3K9 deacetylation at pericentric heterochromatin, leading to reduced recruitment of HP1α (heterochromatin protein 1) and subsequent chromatin decompaction [4] [7].

The acetylation dynamics follow a biphasic pattern: An initial rapid increase (t1/2 = 45 min) due to blocked deacetylation, followed by a slower amplification phase (t1/2 = 4 h) driven by compensatory HAT recruitment. Intriguingly, OSS128167-induced H3K9ac accumulation exhibits crosstalk with other epigenetic marks: It diminishes H3K9me3 (trimethylation) by 60% in diabetic cardiomyocytes by disrupting the KDM4A demethylase-H3K9ac interaction, while simultaneously increasing H3K56ac by 2.1-fold due to reduced SIRT6-mediated deacetylation at this site [3] [4]. This epigenetic reprogramming underlies OSS128167’s functional outcomes—impaired DNA repair fidelity, accelerated cellular senescence, and aberrant activation of inflammation-related genes in multiple disease models.

Interaction with PPARα Signaling in Transcriptional Regulation

OSS128167 modulates gene expression through SIRT6-PPARα crosstalk, a pathway critical for metabolic and viral transcription programs. In hepatocytes, SIRT6 inhibition by OSS128167 (20 µM) reduces PPARα expression by 70% and diminishes its transactivation activity, demonstrated by PPRE-luciferase reporter assays [1] [5]. Mechanistically, SIRT6 normally deacetylates H3K9ac at the PPARα promoter, facilitating PPARγ coactivator-1α (PGC-1α) recruitment and PPARα transcription. OSS_128167 disrupts this process, leading to hyperacetylation (H3K9ac and H3K56ac) and suppressed PPARα expression [8].

This inhibition has functional consequences:

  • Metabolic Dysregulation: In NAFLD models, OSS_128167 downregulates PPARα-target genes (ACOX1, CPT1A, MCAD) essential for fatty acid oxidation, increasing hepatic triglyceride accumulation by 2.5-fold [8].
  • HBV Transcription Suppression: OSS_128167 (50 mg/kg) reduces HBV 3.5-kb RNA by 85% in transgenic mice by disrupting SIRT6-mediated PPARα activation of the HBV core promoter. PPARα overexpression rescues this inhibition, confirming pathway specificity [5].
  • Diabetic Cardiomyopathy Exacerbation: OSS_128167 amplifies cardiac inflammation by suppressing PPARα-dependent transcription of antioxidant genes (SOD2, CAT), elevating ROS levels 3.1-fold in STZ-diabetic mice [1].

The SIRT6-PPARα axis operates via dual epigenetic mechanisms: Direct promoter deacetylation and indirect cofactor regulation. OSS_128167’s disruption of this axis highlights its utility for probing PPARα-dependent processes and therapeutic targeting of viral/metabolic diseases.

Properties

Product Name

OSS_128167

IUPAC Name

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26)

InChI Key

HTJWLEGCECXGSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

OSS-128167; OSS 128167; OSS128167; SIRT6-IN-1

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.